molecular formula C26H23NO6 B2852193 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923166-06-7

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2852193
CAS No.: 923166-06-7
M. Wt: 445.471
InChI Key: SQNAWUATFAIFBF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is hypothesized that the compound may interact with its targets through weak C–H···π interactions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves several steps:

    Formation of the Chromenyl Moiety: The chromenyl structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Benzamide Structure: The final step involves the coupling of the chromenyl derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a probe for investigating cellular processes involving chromenyl derivatives.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

Compared to these similar compounds, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromenyl moiety, which adds additional functional diversity and potential for interaction with biological targets. This structural feature distinguishes it from simpler benzamide derivatives and enhances its applicability in various research fields.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-5-7-16(8-6-15)22-14-20(28)19-13-18(9-10-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNAWUATFAIFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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